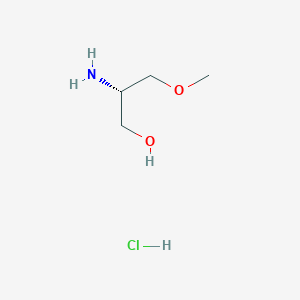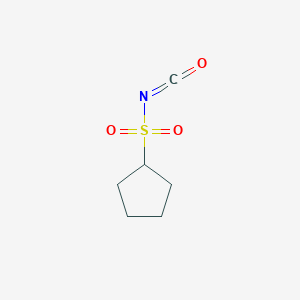
シクロペンタンスルホニルイソシアネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanesulfonyl isocyanate is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 . It is used in various chemical reactions due to its reactivity .
Synthesis Analysis
The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis
Cyclopentanesulfonyl isocyanate contains a total of 20 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, and 1 sulfone . It contains 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical and Chemical Properties Analysis
Cyclopentanesulfonyl isocyanate has a predicted boiling point of 285.7±23.0 °C and a predicted density of 1.42±0.1 g/cm3 .科学的研究の応用
医薬品研究
シクロペンタンスルホニルイソシアネート:は、医薬品化合物の合成において重要な役割を果たしています。アミンやアルコールとの反応性により、さまざまな医薬品分子の製造において貴重な中間体となります。自動フロー化学では、イソシアネートは小型有機薬物分子の迅速かつ効率的な合成を促進し、ハイスループットスクリーニングプロセスに貢献します .
材料科学
材料科学において、シクロペンタンスルホニルイソシアネートは、生分解性マイクロカプセルにおけるイソシアネートの封入に使用されます。これらのマイクロカプセルは、エコイノベーション接着剤における架橋剤として役立ち、特に履物産業において接着剤接合部の耐熱性と耐久性を向上させます .
化学合成
この化合物は、さまざまな有機分子の合成に不可欠です。ローゼン転位による芳香族および脂肪族カルバメートのワンポット合成に関与しています。触媒と組み合わせたアリールスルホニルクロリドの使用により、ヒドロキサメート - イソシアネート二量体の生成が最小限に抑えられ、有機合成において大きな進歩となっています .
環境科学
シクロペンタンスルホニルイソシアネート:は、空気中のイソシアネートの検出技術の開発を支援することにより、環境科学に貢献しています。これらの技術は、呼吸器疾患やその他の健康問題を引き起こす可能性のあるイソシアネートにさらされている労働者の安全を監視し、確保するために不可欠です .
生化学
生化学では、シクロペンタンスルホニルイソシアネートを含むイソシアネートは、タンパク質構造を調べるためのプローブとして使用されます。タンパク質内のさまざまな官能基と反応し、タンパク質の機能とイソシアネートの生物系への影響を理解するのに役立ちます .
産業用途
シクロペンタンスルホニルイソシアネートは、ポリウレタン材料の製造などの産業プロセスに用途があります。塗料、接着剤、樹脂に使用されており、その管理には、安全な保管、輸送、使用、廃棄を行い、暴露による健康リスクを防止することが含まれます .
作用機序
Target of Action
Cyclopentanesulfonyl isocyanate, like other isocyanates, primarily targets proteins and nucleic acids in cells . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with a variety of biological molecules, altering their structure and function .
Mode of Action
The mode of action of cyclopentanesulfonyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino groups in proteins . This reaction results in the formation of a urea linkage, altering the structure of the target molecule . The changes induced by this reaction can affect the function of the target molecule, potentially leading to various biological effects .
Biochemical Pathways
Cyclopentanesulfonyl isocyanate can affect various biochemical pathways due to its reactivity with a wide range of biological molecules . For instance, it can interfere with protein function, potentially affecting pathways that rely on the activity of these proteins . Additionally, it can react with nucleic acids, potentially affecting DNA replication and transcription . The specific pathways affected can vary depending on the biological context .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well following oral or inhalation exposure . Its distribution in the body would be influenced by its reactivity, as it can form covalent bonds with biological molecules . The metabolism and excretion of cyclopentanesulfonyl isocyanate would depend on its reactivity and the specific metabolic pathways present in the organism .
Result of Action
The result of cyclopentanesulfonyl isocyanate’s action can vary depending on the specific targets and pathways affected . Potential effects include alterations in protein function, changes in gene expression, and induction of oxidative stress . These effects can lead to various cellular responses, potentially including cell death .
Action Environment
The action of cyclopentanesulfonyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the isocyanate for reaction with biological targets . Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate . Furthermore, the biological environment can also play a role, as the presence of specific enzymes or other molecules can influence the metabolism and distribution of the isocyanate .
Safety and Hazards
生化学分析
Biochemical Properties
Cyclopentanesulfonyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethane linkages. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclopentanesulfonyl isocyanate can react with hydroxyl-containing compounds, such as alcohols and water, to form urethane bonds. This reaction is catalyzed by enzymes like urethane hydrolase, which facilitates the breakdown of urethane linkages. Additionally, cyclopentanesulfonyl isocyanate can interact with proteins containing nucleophilic amino acids, such as lysine and cysteine, leading to the formation of stable covalent bonds .
Cellular Effects
Cyclopentanesulfonyl isocyanate has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentanesulfonyl isocyanate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, cyclopentanesulfonyl isocyanate can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of cyclopentanesulfonyl isocyanate involves its interaction with biomolecules at the molecular level. Cyclopentanesulfonyl isocyanate can bind to nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, cyclopentanesulfonyl isocyanate can inhibit the activity of enzymes like acetylcholinesterase by covalently modifying its active site. This inhibition can result in the accumulation of acetylcholine, leading to altered neurotransmission and muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentanesulfonyl isocyanate can change over time. The stability and degradation of cyclopentanesulfonyl isocyanate are critical factors that influence its long-term effects on cellular function. Cyclopentanesulfonyl isocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to cyclopentanesulfonyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentanesulfonyl isocyanate vary with different dosages in animal models. At low doses, cyclopentanesulfonyl isocyanate may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of cyclopentanesulfonyl isocyanate can cause toxic effects, such as cell death and tissue damage. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of cyclopentanesulfonyl isocyanate can lead to adverse effects, such as inflammation and oxidative stress .
Metabolic Pathways
Cyclopentanesulfonyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, cyclopentanesulfonyl isocyanate can influence the pentose phosphate pathway, leading to changes in the production of nucleotides and reducing equivalents .
Transport and Distribution
The transport and distribution of cyclopentanesulfonyl isocyanate within cells and tissues are mediated by various transporters and binding proteins. Cyclopentanesulfonyl isocyanate can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, cyclopentanesulfonyl isocyanate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of cyclopentanesulfonyl isocyanate within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
Cyclopentanesulfonyl isocyanate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, cyclopentanesulfonyl isocyanate can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. Similarly, cyclopentanesulfonyl isocyanate can be localized to the mitochondria, affecting mitochondrial function and energy production .
特性
IUPAC Name |
N-(oxomethylidene)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQVBWQXMHHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
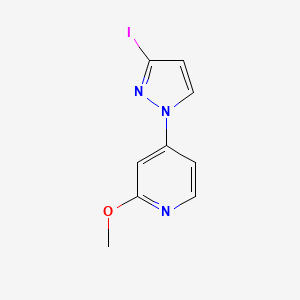
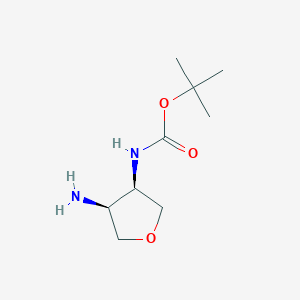
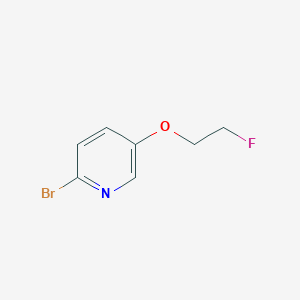

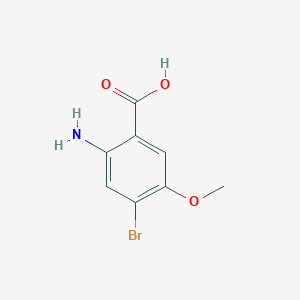
![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
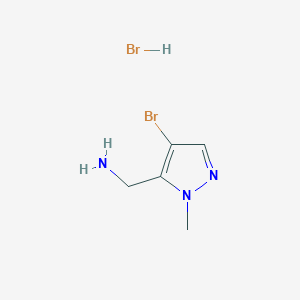
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
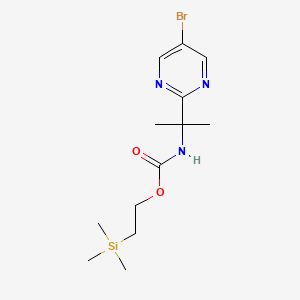

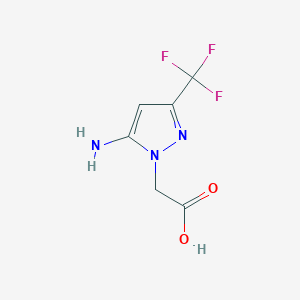
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
